Diethyl 2-(4-bromobenzyl)malonate Diethyl 2-(4-bromobenzyl)malonate
Brand Name: Vulcanchem
CAS No.: 70146-78-0
VCID: VC3736358
InChI: InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3
SMILES: CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC
Molecular Formula: C14H17BrO4
Molecular Weight: 329.19 g/mol

Diethyl 2-(4-bromobenzyl)malonate

CAS No.: 70146-78-0

Cat. No.: VC3736358

Molecular Formula: C14H17BrO4

Molecular Weight: 329.19 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-(4-bromobenzyl)malonate - 70146-78-0

Specification

CAS No. 70146-78-0
Molecular Formula C14H17BrO4
Molecular Weight 329.19 g/mol
IUPAC Name diethyl 2-[(4-bromophenyl)methyl]propanedioate
Standard InChI InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Standard InChI Key XUINVWBCZQIJHR-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC
Canonical SMILES CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC

Introduction

Chemical Structure and Properties

Diethyl 2-(4-bromobenzyl)malonate is characterized by a central malonate structure with a 4-bromobenzyl group attached to the alpha carbon. The compound features two ethyl ester groups, providing multiple sites for potential chemical transformations.

Basic Identification

The compound is precisely identified through several standardized chemical identifiers:

ParameterValue
CAS Number70146-78-0
Molecular FormulaC₁₄H₁₇BrO₄
Molecular Weight329.19 g/mol
IUPAC NameDiethyl 2-[(4-bromophenyl)methyl]propanedioate
MDL NumberMFCD00017852
Standard InChIKeyXUINVWBCZQIJHR-UHFFFAOYSA-N
PubChem Compound ID10860456

Physical and Chemical Properties

Diethyl 2-(4-bromobenzyl)malonate exhibits several distinctive physical and chemical characteristics that influence its behavior in chemical reactions and laboratory handling:

PropertyValue
Physical StateLiquid
ColorColorless to yellow
Density1.344±0.06 g/cm³ (Predicted)
Boiling Point193-198°C (at 14 Torr)
pKa12.35±0.59 (Predicted)
SolubilitySoluble in common organic solvents
Storage Temperature2-7°C (Refrigerated)

The compound contains an aromatic bromide functionality, which serves as an important reactive site for various synthetic transformations, particularly in cross-coupling reactions. The presence of two ester groups provides additional reactivity possibilities through transesterification, hydrolysis, or other carbonyl-based transformations.

Synthesis and Preparation Methods

Standard Synthetic Approach

The most common synthetic route to Diethyl 2-(4-bromobenzyl)malonate involves the alkylation of diethyl malonate with 4-bromobenzyl chloride under basic conditions. This reaction follows a general alkylation mechanism where the base abstracts the acidic proton from the alpha carbon of diethyl malonate, generating a nucleophilic species that subsequently attacks the benzyl chloride.

The reaction typically proceeds according to the following steps:

  • Deprotonation of diethyl malonate using a suitable base (commonly potassium tert-butoxide)

  • Nucleophilic substitution with 4-bromobenzyl chloride

  • Workup and purification to obtain the final product

This method provides good to excellent yields under appropriate reaction conditions, with product purities typically exceeding 95% .

Alternative Synthetic Approaches

While the direct alkylation approach is most common, several alternative methods have been documented in the literature for preparing similar malonate derivatives:

  • Michael addition reactions of diethyl malonate to 4-bromostyrene derivatives

  • Palladium-catalyzed couplings using appropriate precursors

  • Rearrangement reactions of suitable precursors

These alternative routes may be preferred in specific contexts depending on reagent availability, scale requirements, or when specific structural modifications are desired .

Applications in Organic Synthesis

As a Building Block in Pharmaceutical Synthesis

Hazard TypeAssessment
Acute ToxicityHarmful if swallowed (H302)
Signal WordWarning
Protective EquipmentGloves, safety glasses, lab coat
VentilationWell-ventilated area required
SupplierCatalog IDPurityPackage Size
Advanced ChemBlocksN2553295%Multiple options
Activate ScientificAS111016-G197%1g
Various others-95-98%Multiple options

Quality Specifications

Commercial sources typically provide the compound with the following quality parameters:

  • Purity: Typically between 95-98% as determined by chromatographic methods

  • Identity: Confirmed through spectroscopic techniques (NMR, MS, IR)

  • Appearance: Colorless to yellow liquid

  • Storage requirements: Refrigerated conditions (2-7°C)

Researchers should verify the quality specifications provided by their specific supplier before use in sensitive applications .

Analytical Characterization

Spectroscopic Properties

Diethyl 2-(4-bromobenzyl)malonate can be characterized using various spectroscopic techniques:

NMR Spectroscopy

The 1H-NMR spectrum typically shows:

  • Aromatic protons from the 4-bromophenyl group (δ 7.2-7.4 ppm)

  • Methylene protons of the benzyl group (δ 3.3-3.5 ppm)

  • Methine proton at the alpha position (δ 3.7-3.8 ppm)

  • Ethyl ester groups showing typical quartet and triplet patterns (δ 4.1-4.2 and 1.2-1.3 ppm, respectively)

The 13C-NMR spectrum reveals carbon signals consistent with the structure, including carbonyl carbons at approximately δ 168-170 ppm .

Infrared Spectroscopy

Key IR absorption bands include:

  • C=O stretching of the ester groups (1730-1770 cm⁻¹)

  • Aromatic C=C stretching (1600-1450 cm⁻¹)

  • C-Br stretching (550-650 cm⁻¹)

  • C-O stretching of the ester groups (1200-1050 cm⁻¹)

Chromatographic Behavior

The compound can be effectively analyzed using various chromatographic techniques:

  • HPLC with UV detection (typical λmax around 254-280 nm)

  • Gas chromatography (with appropriate derivatization)

  • Thin-layer chromatography using silica gel and appropriate solvent systems (e.g., CH₂Cl₂/n-hexane mixtures)

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